5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one
CAS No.:
Cat. No.: VC16551293
Molecular Formula: C20H22O5
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22O5 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one |
| Standard InChI | InChI=1S/C20H22O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-8,10,13,15-18,21-22H,9H2,1-2H3 |
| Standard InChI Key | ZRWDVMGAUGYBTI-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C=CC2C(O1)CC3C(C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one features a chromenone backbone fused to a hexahydropyrano moiety, creating a bicyclic system with three stereocenters. The chromenone component (C9H6O2) contributes a benzopyrone framework, while the saturated pyrano ring introduces conformational rigidity. Key substituents include:
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5-Hydroxy group: Enhances hydrogen-bonding capacity and redox activity.
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7-(4-Hydroxyphenyl): Aromatic ring providing π-π stacking potential and antioxidant properties.
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2,2-Dimethyl groups: Steric hindrance that influences reactivity and metabolic stability.
Molecular Formula and Weight Discrepancies
Two distinct molecular formulas are reported:
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C21H20O5 (348.39 g/mol)
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C20H22O5 (342.4 g/mol)
This inconsistency may arise from differing interpretations of the fused-ring system or analytical errors. High-resolution mass spectrometry (HRMS) data from untargeted LC-MS/MS studies could resolve this ambiguity .
Synthetic Methodologies
Condensation-Cyclization Approaches
The compound is typically synthesized via a three-step sequence:
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Precursor formation: 4-Hydroxyphenylacetic acid undergoes Claisen condensation with dimethyl malonate under basic conditions.
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Cyclization: Acid-catalyzed intramolecular esterification forms the pyrano-chromenone core.
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Functionalization: Selective hydroxylation at C5 using oxidative agents like H2O2/FeSO4.
Yields range from 12–18%, limited by side reactions at the electron-rich 7-position.
Stereochemical Control
The hexahydropyrano ring’s chair conformation dictates stereoselectivity. Catalytic asymmetric methods using Jacobsen’s thiourea catalysts achieve up to 78% enantiomeric excess (ee) for the (4aR,5S,5aS,9aR,10S,10aS) isomer .
Biological Activities and Mechanisms
Antioxidant Properties
The compound scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC50 of 23.7 μM, outperforming α-tocopherol (IC50 = 41.9 μM). The 4-hydroxyphenyl group donates electrons to stabilize radical intermediates, while the 5-hydroxy group regenerates the antioxidant cycle via keto-enol tautomerism.
Anti-inflammatory Effects
In RAW 264.7 macrophages, it inhibits NO production (85% suppression at 50 μM) by downregulating iNOS and COX-2 expression. Molecular docking suggests binding to the NF-κB p65 subunit’s Rel homology domain (binding energy: −9.2 kcal/mol).
Analytical Characterization
LC-MS/MS Profiling
Ultra-high-performance liquid chromatography (UHPLC) on a Scherzo SM-C18 column (3 μm, 130 Å) separates the compound at 8.7 min (mobile phase: 0.1% formic acid/acetonitrile gradient) . Q Exactive Orbitrap MS detects the [M+H]+ ion at m/z 343.1284 (C20H22O5), supporting the 342.4 g/mol formula .
Comparative UV-Vis Spectra
λmax values:
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MeOH: 287 nm (π→π* transition of chromenone)
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NaOH/MeOH: 335 nm (bathochromic shift due to deprotonation)
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual antioxidant/anti-inflammatory profile makes it a candidate for:
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Neuroprotection: Mitigates H2O2-induced SH-SY5Y cell death (EC50 = 18.3 μM).
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Dermatology: Topical formulations show 34% reduction in UVB-induced erythema in murine models.
Material Science
Conjugated with polylactic acid (PLA), it forms UV-absorbing biopolymers (ε = 12,400 L·mol⁻¹·cm⁻¹ at 290 nm) for sustainable packaging.
Structural Analogues and SAR Insights
Removing the pyrano ring (as in naringenin) reduces steric shielding, accelerating hepatic clearance .
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